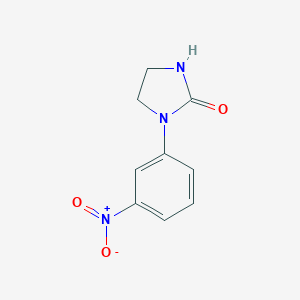
Heptadecanoyl dihydroxyacetone phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecanoyl dihydroxyacetone phosphate (C17-DHAP) is a synthetic compound that has gained attention in scientific research due to its potential use in various applications. C17-DHAP is a derivative of dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolysis pathway. C17-DHAP has a long carbon chain that makes it a useful molecule for studying lipid metabolism and signaling pathways.
Wirkmechanismus
Heptadecanoyl dihydroxyacetone phosphate is thought to work by modulating lipid metabolism and signaling pathways. It has been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates lipid metabolism and inflammation. Heptadecanoyl dihydroxyacetone phosphate may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
Heptadecanoyl dihydroxyacetone phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. Heptadecanoyl dihydroxyacetone phosphate has also been shown to reduce levels of triglycerides and cholesterol in the blood. Additionally, Heptadecanoyl dihydroxyacetone phosphate has been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Heptadecanoyl dihydroxyacetone phosphate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Heptadecanoyl dihydroxyacetone phosphate is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of Heptadecanoyl dihydroxyacetone phosphate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Heptadecanoyl dihydroxyacetone phosphate. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Heptadecanoyl dihydroxyacetone phosphate may also have applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of Heptadecanoyl dihydroxyacetone phosphate and its potential interactions with other signaling pathways.
Synthesemethoden
Heptadecanoyl dihydroxyacetone phosphate can be synthesized by reacting heptadecanoyl chloride with DHAP in the presence of a base catalyst. The reaction yields Heptadecanoyl dihydroxyacetone phosphate as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Heptadecanoyl dihydroxyacetone phosphate has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as arthritis. Heptadecanoyl dihydroxyacetone phosphate has also been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
110988-81-3 |
|---|---|
Produktname |
Heptadecanoyl dihydroxyacetone phosphate |
Molekularformel |
C20H40O7P+ |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate |
InChI |
InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
YORLIDZQRWBLJN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |
Synonyme |
heptadecanoyl DHAP heptadecanoyl dihydroxyacetone phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



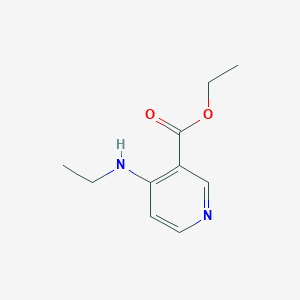
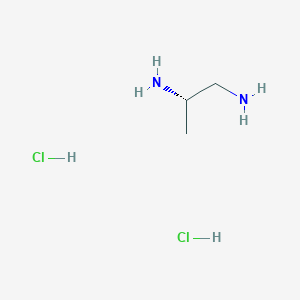
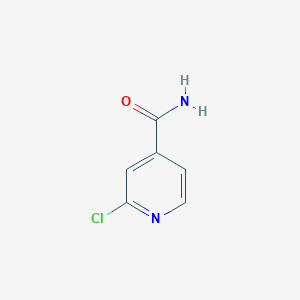
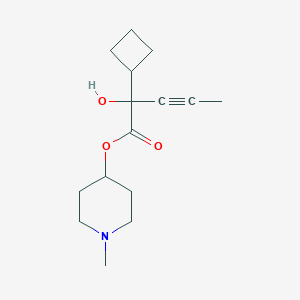
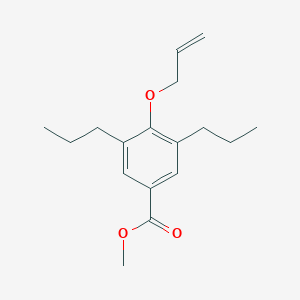
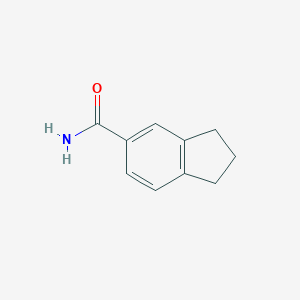
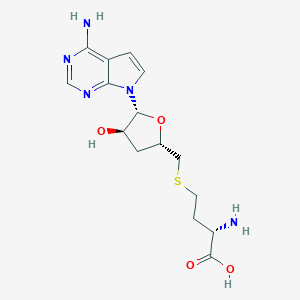
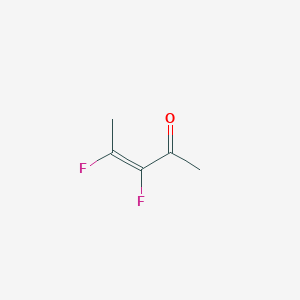
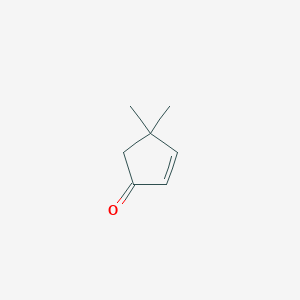
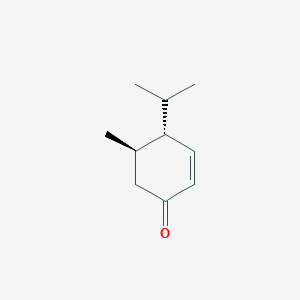
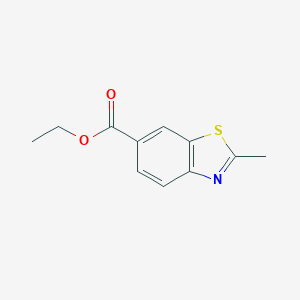
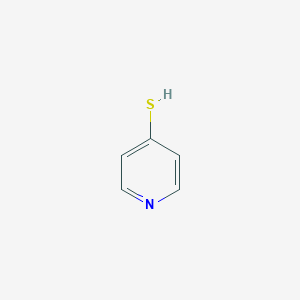
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
